molecular formula C16H19N7O2S B4295049 2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL

2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL

Cat. No.: B4295049
M. Wt: 373.4 g/mol
InChI Key: KDDAKAHBWONUMG-UHFFFAOYSA-N
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Description

2,2’-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol is a complex organic compound that features a thiazole ring, a triazine ring, and diethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through the Hantzsch reaction, which involves the condensation of a haloketone with thiourea. The triazine ring can be synthesized via the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,2’-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2’-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-({6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazine-2,4-diyl}diimino)diethanol involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-[[4-(2-hydroxyethylamino)-6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c24-8-6-17-13-20-14(18-7-9-25)22-15(21-13)23-16-19-12(10-26-16)11-4-2-1-3-5-11/h1-5,10,24-25H,6-9H2,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDAKAHBWONUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=NC(=N3)NCCO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Reactant of Route 3
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Reactant of Route 4
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Reactant of Route 5
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Reactant of Route 6
Reactant of Route 6
2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL

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